molecular formula C9H7N5O5 B103583 2,4-Dinitrophenylglycine diazoketone CAS No. 19016-60-5

2,4-Dinitrophenylglycine diazoketone

Cat. No. B103583
CAS RN: 19016-60-5
M. Wt: 265.18 g/mol
InChI Key: YASIIFKBMAZEJH-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitrophenylglycine diazoketone (DNPGDK) is a diazoketone compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various applications such as chemical synthesis, biochemical research, and pharmaceutical development.

Mechanism Of Action

2,4-Dinitrophenylglycine diazoketone is a diazoketone compound that undergoes a Wolff rearrangement upon exposure to heat or light. This rearrangement results in the formation of a highly reactive carbene intermediate, which can react with a variety of nucleophiles. The mechanism of action of 2,4-Dinitrophenylglycine diazoketone is primarily based on its ability to act as a carbene transfer agent, facilitating the transfer of carbene to other molecules.

Biochemical And Physiological Effects

2,4-Dinitrophenylglycine diazoketone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, making it a potential antibacterial and antifungal agent. Additionally, 2,4-Dinitrophenylglycine diazoketone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. This inhibition can lead to a variety of physiological effects, including decreased muscle function and decreased carbon dioxide transport.

Advantages And Limitations For Lab Experiments

2,4-Dinitrophenylglycine diazoketone has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective reagent. Additionally, its unique properties make it a versatile reagent for a variety of applications. However, 2,4-Dinitrophenylglycine diazoketone also has some limitations. Its high reactivity can make it difficult to handle, and its toxicity can pose a risk to researchers if not handled properly.

Future Directions

There are several future directions for research on 2,4-Dinitrophenylglycine diazoketone. One potential area of research is the development of 2,4-Dinitrophenylglycine diazoketone as a potential drug candidate. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Additionally, further research on the mechanism of action of 2,4-Dinitrophenylglycine diazoketone could lead to the development of new reagents for chemical synthesis and biochemical research. Finally, research on the toxicity of 2,4-Dinitrophenylglycine diazoketone could lead to the development of safer handling procedures for this compound.
Conclusion:
In conclusion, 2,4-Dinitrophenylglycine diazoketone is a unique and versatile compound that has been extensively used in scientific research. Its synthesis method is relatively simple, and its properties make it a valuable reagent for a variety of applications. While it has some limitations, its potential for use in drug development and other areas of research make it an important compound for future study.

Synthesis Methods

2,4-Dinitrophenylglycine diazoketone can be synthesized by reacting 2,4-dinitrophenylhydrazine with glycine in the presence of a strong acid. The resulting product is then treated with diazomethane to form 2,4-Dinitrophenylglycine diazoketone. This synthesis method is relatively simple and efficient, making 2,4-Dinitrophenylglycine diazoketone readily available for scientific research.

Scientific Research Applications

2,4-Dinitrophenylglycine diazoketone has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of β-lactams and other nitrogen-containing heterocycles. It has also been used in biochemical research to study enzyme kinetics and protein structure. Additionally, 2,4-Dinitrophenylglycine diazoketone has been used in pharmaceutical development as a potential drug candidate due to its antibacterial and antifungal properties.

properties

CAS RN

19016-60-5

Product Name

2,4-Dinitrophenylglycine diazoketone

Molecular Formula

C9H7N5O5

Molecular Weight

265.18 g/mol

IUPAC Name

1-diazo-3-(2,4-dinitroanilino)propan-2-one

InChI

InChI=1S/C9H7N5O5/c10-12-5-7(15)4-11-8-2-1-6(13(16)17)3-9(8)14(18)19/h1-3,5,11H,4H2

InChI Key

YASIIFKBMAZEJH-ALCCZGGFSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC/C(=C/[N+]#N)/[O-]

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)C=[N+]=[N-]

synonyms

2,4-dinitrophenylglycine diazoketone

Origin of Product

United States

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